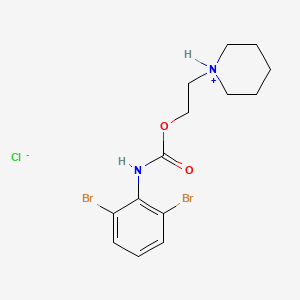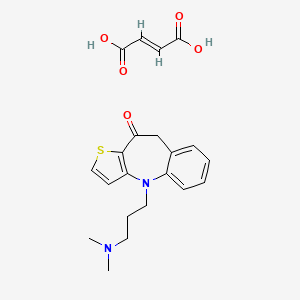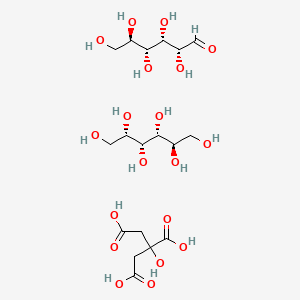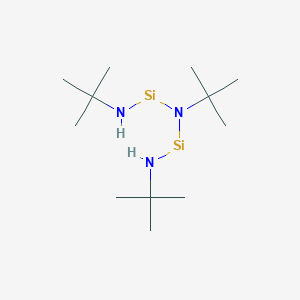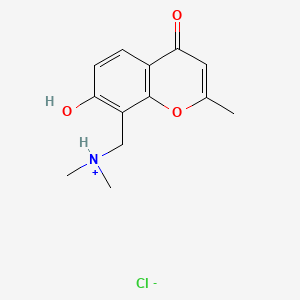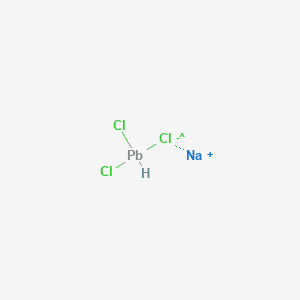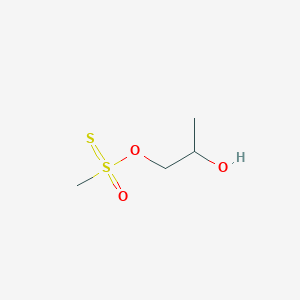
2-Hydroxypropyl methanethiolsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl methanethiolsulfonate is a chemical compound with the molecular formula C4H10O3S2 and a molecular weight of 170.25 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hydroxypropyl methanethiolsulfonate involves the reaction of methanesulfonic acid with 2-hydroxypropyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
2-Hydroxypropyl methanethiolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols.
Scientific Research Applications
2-Hydroxypropyl methanethiolsulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals . In biology, it is studied for its potential role in biochemical pathways and its interactions with biological molecules. In medicine, it is explored for its therapeutic potential and its ability to modify biological targets. Industrially, it is used in the manufacture of various products, including pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl methanethiolsulfonate involves its interaction with molecular targets through its sulfonate and hydroxyl groups. These interactions can lead to the modification of biological molecules and pathways, resulting in various effects. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or chemical reactions .
Comparison with Similar Compounds
2-Hydroxypropyl methanethiolsulfonate can be compared with other similar compounds, such as methanesulfonic acid and 2-hydroxypropyl alcohol. While methanesulfonic acid is a strong acid used in various industrial processes, 2-hydroxypropyl alcohol is an alcohol with applications in organic synthesis. The uniqueness of this compound lies in its combination of sulfonate and hydroxyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
41206-16-0 |
|---|---|
Molecular Formula |
C4H10O3S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
1-methylsulfonothioyloxypropan-2-ol |
InChI |
InChI=1S/C4H10O3S2/c1-4(5)3-7-9(2,6)8/h4-5H,3H2,1-2H3 |
InChI Key |
MHKJBDXQSICTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=S)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



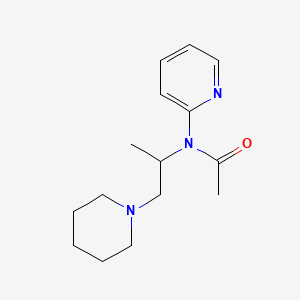

![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
